

Anrikefon binding affinity for kappa opioid receptors

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Compound of Interest

Compound Name: Anrikefon
Cat. No.: B10860338

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Anrikefon (HSK21542) is a novel, peripherally restricted peptide agonist with high affinity and selectivity for the kappa opioid receptor (KOR).[1][2] Developed by Haisco Pharmaceutical Group, it is under investigation for the management of postoperative pain and chronic kidney disease-associated pruritus (CKD-aP).[2][3][4] Its peripheral action is designed to mitigate the central nervous system side effects commonly associated with opioid use, such as respiratory depression and dysphoria.[4][5]

Binding Affinity and Functional Potency

Anrikefon demonstrates sub-nanomolar binding affinity for the human kappa opioid receptor and picomolar potency in functional assays. Its interaction with the receptor has been characterized through radioligand binding and cAMP accumulation assays.

Quantitative Binding and Functional Data

The binding affinity and functional potency of **Anrikefon** for the kappa opioid receptor are summarized in the table below. The data is derived from studies using human embryonic kidney (HEK-293) cells stably expressing the human kappa opioid receptor.[3]

Parameter	Anrikefon (HSK21542)	Difelikefalin (CR845)	U69593 (Positive Control)
IC50 (nM)	0.54 (95% CI: 0.38– 0.75)	1.16 (95% CI: 0.85– 1.57)	14.72 (95% CI: 9.08– 22.38)
Kd (nM)	0.068 (95% CI: 0.028– 0.092)	0.23 (95% CI: 0.17– 0.26)	Not Reported
Dissociation t1/2 (min)	90.6 (95% CI: 53.6– 292.7)	42.0 (95% CI: 28.6– 79.4)	Not Reported
EC50 (pM)	2.41 (95% CI: 1.43– 4.67)	30.0 (approx.)	1800 (approx.)

Data sourced from
Wang et al., 2021.[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the binding affinity and functional potency of **Anrikefon**.

Radioligand Competition Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the kappa opioid receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Anrikefon** for the kappa opioid receptor.

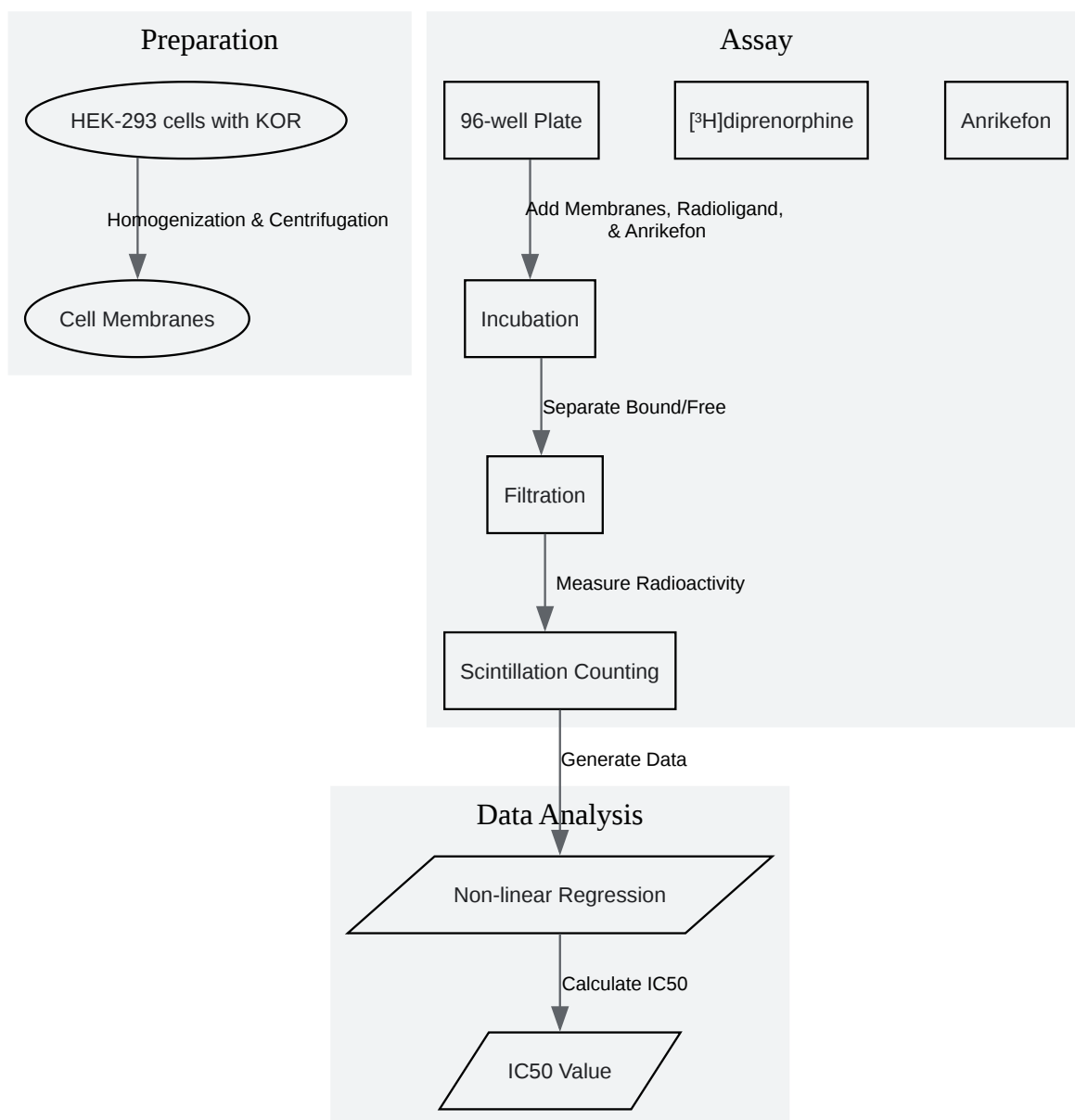
Materials:

- HEK-293 cells stably expressing human kappa opioid receptor
- [³H]diprenorphine (radioligand)
- **Anrikefon** (HSK21542), Difelikefalin (CR845), U69593
- Assay buffer

- 96-well plates
- Scintillation counter

Procedure:

- Membrane Preparation: HEK-293 cell membranes expressing the kappa opioid receptor are prepared.
- Assay Setup: The assay is performed in 96-well plates. Each well contains the cell membranes, a fixed concentration of [^3H]diprenorphine, and varying concentrations of the test compound (**Anrikefon**, Difelikefalin, or U69593).
- Incubation: The plates are incubated to allow the binding to reach equilibrium.
- Filtration: The contents of each well are filtered to separate the bound from the free radioligand.
- Scintillation Counting: The amount of radioactivity on the filters, corresponding to the bound [^3H]diprenorphine, is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value for each test compound. The K_i value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.



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Radioligand Competition Binding Assay Workflow

Forskolin-Induced cAMP Accumulation Assay

This functional assay measures the ability of a KOR agonist to inhibit the production of cyclic adenosine monophosphate (cAMP) stimulated by forskolin.

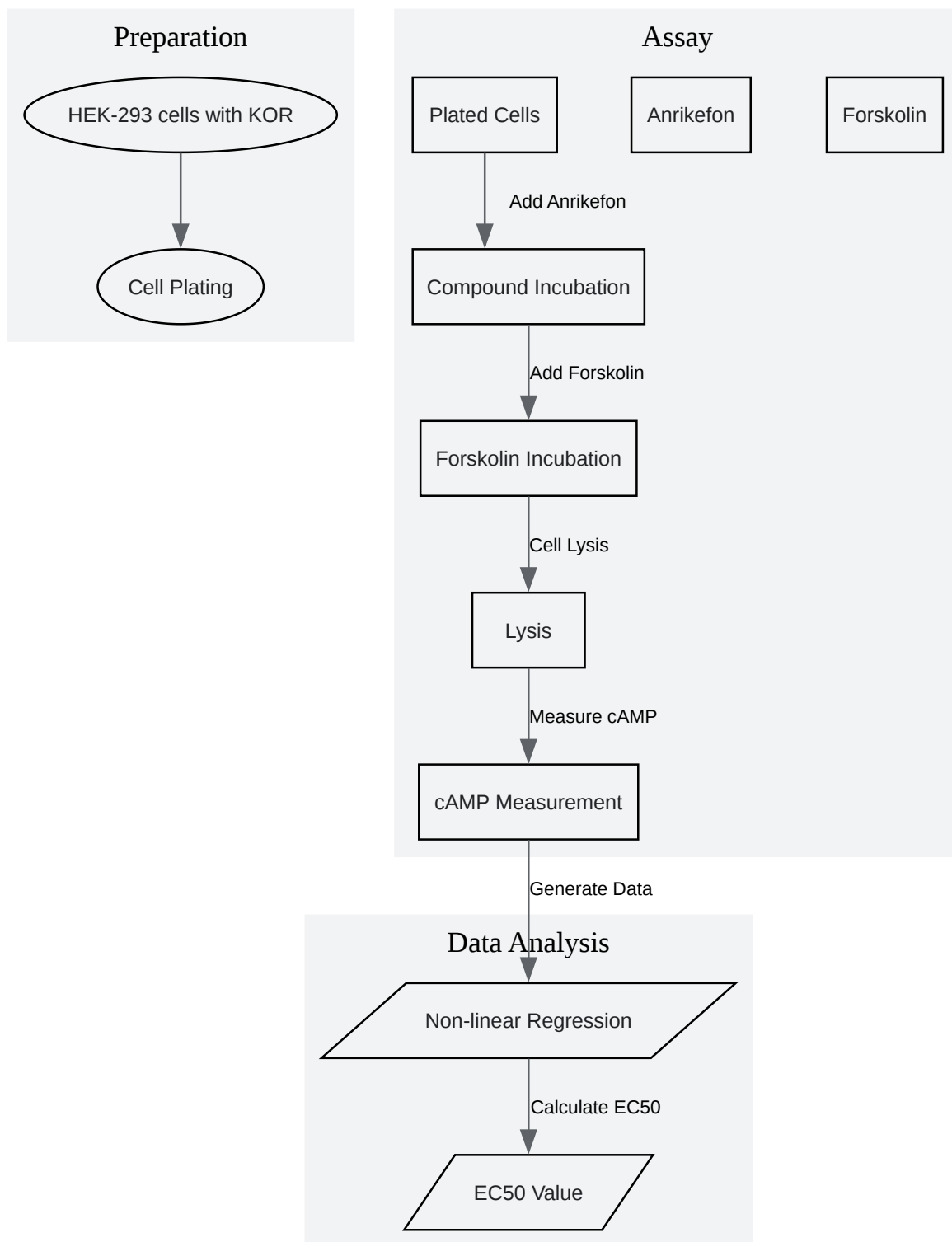
Objective: To determine the half-maximal effective concentration (EC50) of **Anrikefon** for the inhibition of cAMP production.

Materials:

- HEK-293 cells stably expressing human kappa opioid receptor
- Forskolin
- **Anrikefon** (HSK21542), Difelikefalin (CR845), U69593
- cAMP assay kit
- Luminometer

Procedure:

- Cell Plating: HEK-293 cells expressing the kappa opioid receptor are plated in 96-well plates.
- Compound Addition: The cells are treated with varying concentrations of the test compound (**Anrikefon**, Difelikefalin, or U69593).
- Forskolin Stimulation: Forskolin is added to all wells to stimulate adenylyl cyclase and induce cAMP production.
- Incubation: The plates are incubated to allow for cAMP accumulation.
- cAMP Measurement: The intracellular cAMP levels are measured using a commercial cAMP assay kit, typically based on HTRF or ELISA.
- Data Analysis: The data are analyzed using non-linear regression to determine the EC50 value for each test compound.

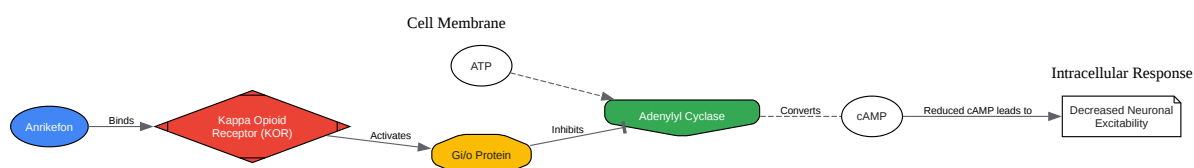


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Forskolin-Induced cAMP Accumulation Assay Workflow

Signaling Pathway

The kappa opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[5][6] Upon agonist binding, such as with **Anrikefon**, the receptor undergoes a conformational change that activates the heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can modulate the activity of other downstream effectors, including inwardly rectifying potassium channels and voltage-gated calcium channels.[5]



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References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
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